2-(Methoxycarbonyl)phenolate

Vue d'ensemble

Description

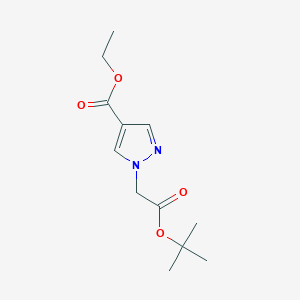

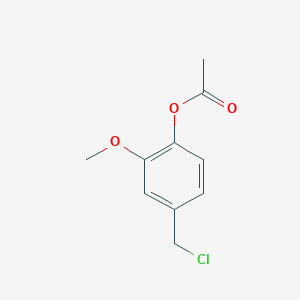

2-(Methoxycarbonyl)phenolate, also known as Sodium 4-(methoxycarbonyl)phenolate, is a chemical compound with the molecular formula C8H7NaO3 . It is an organic ester that is naturally produced by many species of plants .

Synthesis Analysis

The synthesis of 2-(Methoxycarbonyl)phenolate involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of 2-(Methoxycarbonyl)phenolate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Phenolic compounds like 2-(Methoxycarbonyl)phenolate undergo various chemical reactions. For instance, the negative charge can be delocalized by resonance to three different carbons on the aromatic ring . The base-stabilizing effect of an aromatic ring can be accentuated by the presence of an additional electron-withdrawing substituent, such as a carbonyl .Physical And Chemical Properties Analysis

The physical and chemical properties of phenolic compounds like 2-(Methoxycarbonyl)phenolate are influenced by their chemical structure . For example, the values of melting and boiling points, solubility in water, pKa, and Log P are determined by the structure of the compound .Applications De Recherche Scientifique

1. Cyclization Reactions

2-(Methoxycarbonyl)phenolate, through its derivatives, has been found to play a role in cyclization reactions. For example, the cyclization of 2-(2-hydroxyethyl)phenol via DMC chemistry in acidic conditions, leads to the formation of 5-membered cyclic ethers. This process involves a DMC-mediated formation of the phenonium ion, which is then converted into 2-(2-methoxyethyl)phenol. The cyclization reaction is significant due to the versatility of DMC as a solvent, methoxycarbonylation agent, and leaving group in the intramolecular cyclization leading to the phenonium ion (Aricò, Maranzana, Musolino & Tundo, 2017).

2. Role in Hydrodeoxygenation

The compound has been used in studies involving hydrodeoxygenation. In the aqueous phase catalytic upgrading of phenolic monomers to hydrocarbons, 2-Methoxyl-4-allylphenol (eugenol), which consists of a methyl ether bond and aromatic ring, is used as a classic lignin model compound. The research focuses on the relationship between the acidity of zeolites and the deoxygenation activities based on the hydrodeoxygenation of eugenol (Zhang et al., 2014).

3. Application in Antioxidant Studies

Methoxyphenols, including derivatives of 2-(Methoxycarbonyl)phenolate, have been studied as proxies for terrestrial biomass in understanding the chemical changes in lignin during hydrothermal alteration. The closed system microscale pyrolysis of 2-methoxyphenol (2-MOP) has shown significant findings related to demethylation processes and product distribution, indicating the potential of methoxyphenols in antioxidant research (Vane & Abbott, 1999).

Mécanisme D'action

The mechanism of action of phenolic compounds like 2-(Methoxycarbonyl)phenolate involves counter-irritation, which is thought to alleviate musculoskeletal pain . The irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves .

Orientations Futures

The future directions in the study of phenolic compounds like 2-(Methoxycarbonyl)phenolate could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis process could be optimized, and new chemical reactions could be discovered . Additionally, the potential applications of these compounds in various fields, such as medicine and industry, could be explored.

Propriétés

IUPAC Name |

2-methoxycarbonylphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)phenolate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

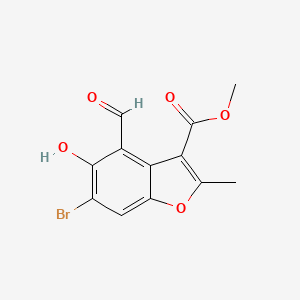

![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)

![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)